molecular formula C7H9ClN2 B3024495 4-Chloro-2-ethyl-6-methylpyrimidine CAS No. 55108-54-8

4-Chloro-2-ethyl-6-methylpyrimidine

Cat. No.: B3024495
CAS No.: 55108-54-8
M. Wt: 156.61 g/mol
InChI Key: UXHUHCFLWOQURB-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-6-methylpyrimidine is a chemical compound with the empirical formula C7H9ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string ClC1=CC(CC)=NC(C)=N1 . The InChI key for this compound is JQRFVVPNKXQKBM-UHFFFAOYSA-N . The molecular weight of this compound is 156.61 .

Scientific Research Applications

1. Precursor in Pharmaceutical and Explosive Industries

4-Chloro-2-ethyl-6-methylpyrimidine has been studied for its utility in the synthesis of various products in both the pharmaceutical and explosive industries. Research highlights its role as a precursor in the development of high explosives and medicinal valued products. The process chemistry involved in synthesizing this compound, including the use of various alcohols, alkoxides, and reaction periods, has been thoroughly studied to develop economical and efficient production methods. The quality of the product obtained through these modified processes has been confirmed using spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

2. Intermediate in Anticancer Drug Synthesis

This compound is an important intermediate in the synthesis of synthetic anticancer drugs such as dasatinib. The optimal conditions for its synthesis from acetamidine hydrochloride and dimethyl malonate, as well as its subsequent chlorination with phosphorus oxychloride, have been investigated. This research is crucial for the development of efficient and scalable production methods for these intermediates, which are essential in the pharmaceutical industry (Guo Lei-ming, 2012).

3. Derivatives with Pharmacological Properties

The derivatives of this compound have been synthesized and studied for their potential pharmacological properties. Some derivatives have shown promising analgesic, anti-inflammatory, and immunosuppressive activities. This research is significant in exploring the therapeutic potential of these compounds in various medical conditions (Malinka, Zawisza, & Zajac, 1989).

4. Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of certain derivatives of this compound. These compounds have been evaluated for their effectiveness against various strains of bacteria and fungi. The synthesis and characterization of these derivatives, along with their biological activity studies, contribute to the development of new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).

5. Synthesis of Other Chemical Compounds

The reactivity of this compound has been utilized in the synthesis of various chemical compounds. For instance, its reaction with carbon disulfide under specific conditions leads to the formation of different derivatives. These reactions are important in the field of organic synthesis, where the ability to create diverse chemical structures is essential (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).

Safety and Hazards

4-Chloro-2-ethyl-6-methylpyrimidine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements for this compound are H302 - H318, which mean it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Future Directions

Pyrimidine derivatives, including 4-Chloro-2-ethyl-6-methylpyrimidine, have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Future research could focus on developing these compounds as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

4-chloro-2-ethyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHUHCFLWOQURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500336
Record name 4-Chloro-2-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55108-54-8
Record name 4-Chloro-2-ethyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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